3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole
CAS No.:
Cat. No.: VC16286244
Molecular Formula: C17H15BrN4S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrN4S |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 3-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C17H15BrN4S/c1-2-10-22-16(14-4-3-9-19-11-14)20-21-17(22)23-12-13-5-7-15(18)8-6-13/h2-9,11H,1,10,12H2 |
| Standard InChI Key | JNXDRZFMGZPNKB-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Introduction
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, which consists of five-membered heterocyclic rings containing three nitrogen atoms. This compound is characterized by the presence of a bromophenyl group, a prop-2-enyl group, and a pyridyl group attached to the triazole ring, contributing to its unique chemical properties and potential applications in fields such as medicinal chemistry and agriculture.
Chemical Formula and Molecular Weight
-
Molecular Formula: C17H15BrN4S
-
Molecular Weight: Approximately 387.3 g/mol.
Structural Features
-
Bromophenyl Group: Provides significant steric hindrance and influences reactivity.
-
Prop-2-enyl Group: Contributes to the compound's alkene functionality.
-
Pyridyl Group: Enhances biological activity due to its aromatic nature.
IUPAC Name
-
3-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine.
InChI and SMILES
-
InChI: InChI=1S/C17H15BrN4S/c1-2...
-
InChI Key: JNXDRZFMGZPNKB-UHFFFAOYSA-N
-
Canonical SMILES: C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3.
Synthesis and Chemical Reactions
The synthesis of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole involves multiple steps, each requiring careful optimization of reaction conditions to maximize yield and purity. The compound can participate in various chemical reactions, which are essential for modifying its structure to enhance biological activity or create derivatives with novel properties.
Biological Activities and Potential Applications
Triazole derivatives, including 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole, often exhibit significant biological activities. These compounds have been studied for their antimicrobial properties, with some triazoles showing potent antibacterial activity comparable to or even surpassing that of established antibiotics like ciprofloxacin and vancomycin . The specific biological activities of this compound would depend on further pharmacological studies to elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole | Contains a methyl group instead of prop-2-enyl | Antimicrobial |
| 5-(thiophen-2-yl)-4H-1,2,4-triazol | Contains a thiophene ring | Antifungal |
| N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-triazol]}acetamide | Similar backbone with additional acetamide | Anticancer |
| 1-(3-pyridyl)-5-methyltriazole | Lacks bromine but retains pyridyl group | Antimicrobial |
The unique combination of a brominated phenyl group, an alkene functionality, and a pyridyl group in 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole may enhance its biological activity compared to similar compounds lacking one or more of these features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume